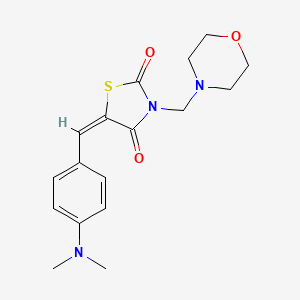

(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione

描述

(E)-5-(4-(Dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a benzylidene moiety substituted with a dimethylamino group at the para-position and a morpholinomethyl group at the 3-position of the TZD core. TZD derivatives are widely explored for their biological activities, including anticancer, antimicrobial, and antidiabetic effects, often mediated by modulation of signaling pathways like Raf/MEK/ERK or PI3K/Akt .

属性

IUPAC Name |

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-18(2)14-5-3-13(4-6-14)11-15-16(21)20(17(22)24-15)12-19-7-9-23-10-8-19/h3-6,11H,7-10,12H2,1-2H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIGADXZYOGTEN-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and diabetes management. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis of the Compound

The compound is synthesized through a series of reactions involving thiazolidine-2,4-dione and substituted benzaldehydes. The general synthetic route includes:

- Condensation Reaction : The thiazolidine-2,4-dione reacts with an appropriate aryl aldehyde in the presence of a catalyst (typically sodium acetate) under reflux conditions.

- Purification : The product is purified through recrystallization techniques to obtain the desired compound in a pure form.

This method has been detailed in various studies, showcasing the efficiency of synthesizing thiazolidine derivatives with specific substituents that enhance biological activity .

Antidiabetic Properties

Thiazolidinediones (TZDs), including derivatives like this compound, have been extensively studied for their hypoglycemic effects. These compounds primarily act by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity and glucose metabolism.

- In Vivo Studies : Recent studies have demonstrated that this compound exhibits significant antidiabetic activity in animal models, leading to reduced blood glucose levels and improved insulin sensitivity .

- Mechanism of Action : The activation of PPAR-γ enhances lipid metabolism and reduces inflammation, contributing to its antidiabetic effects .

Anticancer Activity

The compound's anticancer properties have been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- Cell Viability Assays : In vitro assays showed that the compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways. This was evidenced by increased caspase activity and DNA fragmentation .

- Molecular Docking Studies : Computational studies indicate strong binding affinity to topoisomerases I and II, suggesting that it may inhibit these enzymes involved in DNA replication and repair, further supporting its potential as an anticancer agent .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other thiazolidinedione derivatives, the following table summarizes key findings from recent studies:

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antidiabetic | 10 | PPAR-γ activation |

| 5-(3,4-Dimethoxybenzylidine)-2,4-thiazolidinedione | Anticancer | 8 | Apoptosis induction |

| Pioglitazone | Antidiabetic | 12 | PPAR-γ activation |

| 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione | Anticancer | 15 | Topoisomerase inhibition |

Case Studies

- Antidiabetic Evaluation : In a study assessing the antidiabetic properties of various thiazolidinediones, the compound demonstrated superior efficacy compared to standard treatments like pioglitazone. It significantly lowered fasting blood glucose levels in diabetic rats over a four-week treatment period .

- Anticancer Efficacy : Another study highlighted its effectiveness against MCF-7 cells. The compound was shown to induce apoptosis at concentrations lower than those required for traditional chemotherapeutics, indicating its potential as a safer alternative for cancer treatment .

相似化合物的比较

Comparison with Structural Analogues

Substituent Effects on the Benzylidene Moiety

Variations in the benzylidene substituent significantly influence bioactivity and physicochemical properties:

Key Observations :

Variations at the 3-Position of the TZD Core

The 3-position substituent modulates pharmacokinetics and target engagement:

Key Observations :

- Morpholinomethyl and aminoethyl groups improve solubility and kinase binding .

- Bulky substituents (e.g., isopentyl) may hinder target accessibility .

Anticancer Activity

- Target Compound : Hypothesized to inhibit ERK1/2 or PI3K/Akt pathways based on analogues .

- Compound 5 (Quinolinyl Derivative): Active against MDA-MB-231 breast cancer cells (IC₅₀: 8 µM) .

Antimicrobial Activity

Antidiabetic Activity

Physicochemical and Electronic Properties

- Hyperpolarizability: CMTD (19.42 × 10⁻³⁰ esu) vs. CTD (10.28 × 10⁻³⁰ esu) highlights the morpholinomethyl group’s role in enhancing nonlinear optical properties .

- Solubility: Morpholinomethyl and ethoxy substituents improve aqueous solubility compared to chloro or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。